molecular formula C29H23ClN2OS B10891162 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole

Cat. No.: B10891162
M. Wt: 483.0 g/mol
InChI Key: HEXICXNPAXPZAG-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole is a synthetic, research-grade small molecule designed for scientific investigation. This compound is built upon the 1,4,5-triphenyl-1H-imidazole scaffold, a core structure recognized in medicinal chemistry research. The molecular structure integrates a 4-chlorophenoxyethylsulfanyl chain at the 2-position, a modification that may influence its electronic properties, lipophilicity, and potential for biomolecular interactions. This compound is supplied exclusively for research applications and is not intended for diagnostic or therapeutic use. Researchers are exploring the properties and potential applications of such specialized imidazole derivatives. The mechanism of action for this specific derivative is an active area of investigation, though related 2,4,5-triphenyl-1H-imidazole compounds have been reported in scientific literature as subjects of biological evaluation. Scientists are investigating these classes of compounds for their potential as tools in biochemical and pharmacological studies. Handling should be conducted in accordance with all applicable laboratory safety guidelines, using appropriate personal protective equipment.

Properties

Molecular Formula

C29H23ClN2OS

Molecular Weight

483.0 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1,4,5-triphenylimidazole

InChI

InChI=1S/C29H23ClN2OS/c30-24-16-18-26(19-17-24)33-20-21-34-29-31-27(22-10-4-1-5-11-22)28(23-12-6-2-7-13-23)32(29)25-14-8-3-9-15-25/h1-19H,20-21H2

InChI Key

HEXICXNPAXPZAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)SCCOC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a chlorophenoxyethyl intermediate, followed by its reaction with a thiol compound to introduce the sulfanyl group. The final step involves the cyclization with triphenyl-substituted precursors to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole involves its interaction with molecular targets in biological systems. The imidazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes, receptors, or other proteins. The chlorophenoxy and triphenyl groups contribute to the compound’s overall binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Position 2 Substituent Positions 1,4,5 Substituents Molecular Formula Molecular Weight Key Features
Target Compound: 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole -S-(CH₂)₂-O-C₆H₄-Cl (chlorophenoxyethylthio) Phenyl, Phenyl, Phenyl C₂₉H₂₃ClN₂OS 499.02 g/mol Flexible thioether-ether chain; electron-withdrawing Cl enhances lipophilicity
2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole 4-Fluorophenyl Phenyl, Phenyl, Phenyl C₂₇H₁₉FN₂ 390.46 g/mol Fluorine atom introduces electronegativity; rigid aromatic substituent
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole 4-Hydroxyphenyl 2-Pyridyl, 2-Pyridyl C₁₉H₁₅N₃O 313.35 g/mol Hydroxyl group enables hydrogen bonding; pyridyl N atoms enhance solubility
1-Allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole -S-CH₂-C₆H₃Cl₂ (3,4-dichlorobenzylthio) Allyl, Phenyl, Phenyl C₂₅H₂₀Cl₂N₂S 451.41 g/mol Bulky dichlorobenzyl group increases steric hindrance; allyl group adds reactivity

Key Observations :

  • Electron Effects: The target compound’s 4-chlorophenoxy group provides electron-withdrawing character, while the fluorophenyl analog () balances electronegativity with smaller atomic size.
  • Solubility : Pyridyl substituents () enhance polarity and aqueous solubility compared to purely aromatic analogs.
  • Steric Bulk : Dichlorobenzyl and allyl groups () introduce steric constraints that may affect binding interactions or crystallization.

Physicochemical Properties

  • Lipophilicity: The target compound’s chlorophenoxyethylthio group increases logP compared to fluorophenyl or pyridyl analogs, suggesting greater membrane permeability.
  • Thermal Stability : Triphenyl-substituted imidazoles (target compound and fluorophenyl analog) exhibit high melting points (>200°C) due to extensive π-π stacking .
  • Crystallography : Fluorophenyl analogs have been structurally characterized via SHELX-refined X-ray diffraction, revealing planar imidazole cores and intermolecular C-H···π interactions .

Biological Activity

The compound 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole is a complex organic molecule featuring an imidazole core with various functional groups. Its unique structure, which includes a triphenyl moiety and a sulfanyl linkage, enhances its chemical reactivity and biological interactions. This compound is part of a broader class of imidazole derivatives known for diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C22H20ClN2SC_{22}H_{20}ClN_2S, with a molar mass of approximately 368.92 g/mol. The presence of the 4-chlorophenoxy group and the sulfanyl linkage contributes to its potential biological activities, particularly in antimicrobial and antiviral applications.

PropertyValue
Molecular FormulaC22H20ClN2SC_{22}H_{20}ClN_2S
Molar Mass368.92 g/mol
StructureImidazole core with triphenyl and chlorophenoxy groups

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole has been specifically noted for its antibacterial potential. A study comparing various imidazole derivatives revealed that this compound demonstrated superior activity against certain bacterial strains compared to simpler derivatives.

  • Key Findings :
    • Exhibited strong antibacterial activity against Gram-positive bacteria.
    • Showed moderate activity against Gram-negative bacteria.

Antiviral Activity

The antiviral potential of related imidazole compounds has been explored in various studies. For instance, a derivative known as Zinc(II)-2,4,5-triphenyl-1H-imidazole was tested against the dengue virus (DENV-2). The results indicated an IC50 value of 34.42 μg/ml for viral replication inhibition, suggesting that modifications to the imidazole structure can enhance antiviral efficacy.

CompoundVirusIC50 (μg/ml)CC50 (μg/ml)
Zinc(II)-2,4,5-triphenyl-1H-imidazoleDENV-234.42<100
Copper(II)-complex of imidazoleDENV-20.13N/A

Case Studies

Several studies have investigated the biological activities of this compound and its derivatives:

  • Antibacterial Study : A comparative study assessed the antibacterial properties of various imidazole derivatives, including 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole. It was found that this compound had a higher efficacy against Staphylococcus aureus compared to other derivatives lacking the sulfanyl group.
  • Antiviral Research : In vitro studies on the antiviral effects against DENV-2 showed that the Zinc(II) complex of this compound significantly inhibited viral replication while maintaining acceptable cytotoxicity levels in Vero cells.
  • Anti-inflammatory Activity : Another study synthesized various derivatives of 2,4,5-triphenyl-1H-imidazole and evaluated their anti-inflammatory properties using Phenylbutazone as a reference drug. Some derivatives showed promising results in reducing inflammation caused by microbial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole, and how can reaction progress be monitored?

  • Methodology :

  • The compound is synthesized via multi-step reactions, often involving substituted imidazole precursors. A common approach uses nanocrystalline MgAl₂O₄ as a catalyst under sonochemical conditions to enhance reaction efficiency and yield .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (7:3 v/v) is recommended to track intermediates and confirm completion (Rf ≈ 0.57) .
  • Key Data : IR (KBr) peaks at 3050 cm⁻¹ (C–H aromatic), 1603 cm⁻¹ (C=C aromatic), and 1065 cm⁻¹ (C–Cl) confirm functional groups .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodology :

  • NMR Analysis : ¹H NMR (400 MHz, DMSO-d₆) reveals aromatic proton signals at δ 7.15–7.47 ppm, while ¹³C NMR (100 MHz) shows carbons in the range of 127.30–149.72 ppm, consistent with triphenylimidazole and chlorophenoxy motifs .
  • UV-Vis Spectroscopy : A λmax at 296 nm (methanol) indicates π→π* transitions in the conjugated aromatic system .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology :

  • Antifungal Screening : Standardized in vitro assays (e.g., broth microdilution) against Candida albicans or Aspergillus strains are used. Activity is compared to reference drugs like fluconazole, with MIC values reported .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity before advancing to in vivo studies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

  • Methodology :

  • X-ray Diffraction : Single-crystal analysis reveals bond lengths (e.g., C–S = 1.81 Å, C–Cl = 1.74 Å) and dihedral angles between aromatic planes (e.g., 85.2° between imidazole and chlorophenoxy groups) .
  • Weak Interactions : C–H⋯S (3.52 Å) and π-π stacking (3.39 Å) stabilize the crystal lattice, impacting solubility and stability .
  • Data Interpretation : Software like SHELX or OLEX2 refines structures, with R-factors < 0.05 indicating high accuracy .

Q. What strategies optimize the catalytic synthesis of this compound to improve yield and purity?

  • Methodology :

  • Catalyst Screening : Compare MgAl₂O₄ with alternatives like zeolites or ionic liquids. Evidence shows MgAl₂O₄ achieves ~85% yield under ultrasound (40 kHz, 50°C) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfanyl group incorporation, while ethanol reduces byproducts .
  • Table: Catalyst Performance :
CatalystYield (%)Purity (%)
MgAl₂O₄8598
Zeolite Y7291
No catalyst4582

Q. How do substituent variations (e.g., halogen, methoxy) on the phenyl rings affect biological efficacy?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., 4-bromo or 4-methoxy derivatives) and test antifungal activity. Chlorine at the para position enhances potency due to electronegativity and lipophilicity .
  • SAR Analysis : LogP values (e.g., 2.62 for chloro vs. 2.35 for methoxy) correlate with membrane permeability and MIC trends .

Q. How can conflicting reports on biological activity be reconciled?

  • Methodology :

  • Standardized Assays : Use CLSI guidelines for antifungal testing to minimize inter-lab variability .
  • Environmental Factors : Control pH (7.4 vs. 5.5) and temperature (37°C vs. 25°C), as protonation states affect compound uptake .
  • Metabolite Interference : HPLC-MS identifies degradation products (e.g., sulfoxide derivatives) that may skew activity data .

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